Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-

Vue d'ensemble

Description

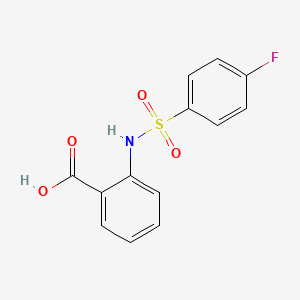

“Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-” is a chemical compound with the molecular formula C13H10FNO4S . It is also known by other names such as “2-(4-Fluoro-benzenesulfonylamino)-benzoic acid”, “BENZOIC ACID, 2-(((4-FLUOROPHENYL)SULFONYL)AMINO)-”, and “2-[(4-fluorophenyl)sulfonylamino]benzoic acid” among others .

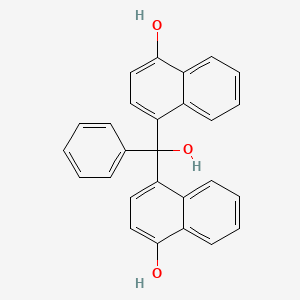

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-” consists of a benzoic acid moiety attached to a 4-fluorophenylsulfonyl group via an amino link . The InChI code for this compound isInChI=1S/C13H10FNO4S/c14-9-5-7-10 (8-6-9)20 (18,19)15-12-4-2-1-3-11 (12)13 (16)17/h1-8,15H, (H,16,17) . Physical And Chemical Properties Analysis

The molecular weight of “Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-” is 295.29 g/mol . It has a computed XLogP3 value of 2.2, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 295.03145714 g/mol .Applications De Recherche Scientifique

Synthesis of New Compounds

One of the primary uses of benzoic acid derivatives, such as “Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-”, is in the synthesis of new chemical compounds . These compounds can be used in a variety of applications, from pharmaceuticals to materials science .

Pharmaceutical Research

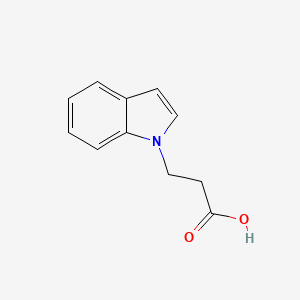

Benzoic acid derivatives are often used in pharmaceutical research . They can be used to create new drugs or to modify existing ones. For example, they can be used to synthesize new benzimidazole bridged benzophenone substituted indole scaffolds .

Antimicrobial Activity

Some benzoic acid derivatives have been found to have antimicrobial activity . This makes them useful in the development of new antibiotics, particularly as drug-resistant bacterial infections become more common .

4. Heparan Sulfate Glycosaminoglycans (HSGAG) Mimetic Compounds “2-(4-Fluorobenzoyl)benzoic acid” has been used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds . These compounds mimic the structure of HSGAGs, which are involved in various biological processes including cell signaling, inflammation, and viral infection .

Safety and Hazards

While specific safety and hazard information for “Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-” was not found, it’s important to handle all chemical compounds with care. Benzoic acid is known to cause skin irritation and serious eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling such compounds .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, which is a vital process in protein biosynthesis.

Mode of Action

The compound interacts with its target by binding to the Methionine aminopeptidase 2 . .

Action Environment

The compound should be kept in a dark place, sealed in dry conditions, and at room temperature for optimal stability . Environmental factors such as light, humidity, and temperature can influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVRMONLTQLVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199018 | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

CAS RN |

51012-30-7 | |

| Record name | 2-[[(4-Fluorophenyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-N-[(methylamino)carbonyl]acetamide](/img/structure/B1293649.png)